molecular formula C13H13NO2 B3058405 2,6,7-Trimethylquinoline-3-carboxylic acid CAS No. 892874-85-0

2,6,7-Trimethylquinoline-3-carboxylic acid

Cat. No.: B3058405
CAS No.: 892874-85-0
M. Wt: 215.25 g/mol
InChI Key: HTABCEYMZVHZAM-UHFFFAOYSA-N
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Description

2,6,7-Trimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H13NO2 It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 6, and 7, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other cyclization methods optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trimethylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol.

Scientific Research Applications

2,6,7-Trimethylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

  • 2,7,8-Trimethylquinoline-3-carboxylic acid
  • 8-Ethyl-2-methylquinoline-3-carboxylic acid
  • 6-Ethyl-2-methylquinoline-3-carboxylic acid

Comparison: 2,6,7-Trimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

2,6,7-trimethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-7-4-10-6-11(13(15)16)9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABCEYMZVHZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588901
Record name 2,6,7-Trimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-85-0
Record name 2,6,7-Trimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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